

BP-1-102 IC50 STAT3 DNA-binding activity

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Compound Focus: BP-1-102

CAS No.: 1334493-07-0

Cat. No.: S548326

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BP-1-102 Activity Data Summary

Assay Type	Reported Value (IC ₅₀ / Kd)	Experimental System	Description
STAT3 DNA-Binding Inhibition [1] [2]	6.8 ± 0.8 μM (IC ₅₀)	Cell-free <i>in vitro</i> assay	Directly inhibits STAT3's ability to bind to DNA.
STAT3 SH2 Domain Binding [1] [2]	504 nM (Kd)	Biochemical binding assay	Measures direct binding affinity to the STAT3 protein.
STAT3:STAT3 Dimer Disruption [2]	6.8 μM (IC ₅₀)	Cell-free <i>in vitro</i> assay	Prevents the phosphorylation-dependent dimerization of STAT3.
Cellular Proliferation (MDA-MB-231) [1]	6.8 μM (IC ₅₀)	Cell-based (MTS/MTT)	Antiproliferative activity in a human breast cancer cell line.

Experimental Protocols for Key Assays

The quantitative data for **BP-1-102** is derived from standardized experimental methods. Below are the protocols for the core assays that measure its direct effect on STAT3.

STAT3 DNA-Binding Activity (Electrophoretic Mobility Shift Assay - EMSA)

The **IC₅₀ of 6.8 μM** for disrupting STAT3 DNA-binding was primarily determined using EMSA [1] [2].

- **Principle:** This assay detects protein-DNA complexes based on their reduced mobility in a non-denaturing polyacrylamide gel.
- **Procedure Overview:**
 - **Sample Preparation:** A purified, active STAT3 protein is incubated with a radiolabeled (³²P) or fluorescently-labeled double-stranded DNA probe containing a STAT3 consensus binding site.
 - **Inhibitor Incubation:** **BP-1-102** is added to the STAT3-DNA mixture at varying concentrations (e.g., 0-50 μM) and incubated to allow binding.
 - **Gel Electrophoresis:** The mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to an electric field. Free DNA moves quickly, while STAT3-bound DNA is retarded.
 - **Detection & Analysis:** The gel is imaged to visualize the DNA bands. The intensity of the shifted (bound) band decreases with increasing inhibitor concentration. The IC₅₀ is calculated as the concentration that reduces the DNA-protein complex formation by 50% [3].

STAT3 SH2 Domain Binding (Fluorescence Polarization - FP)

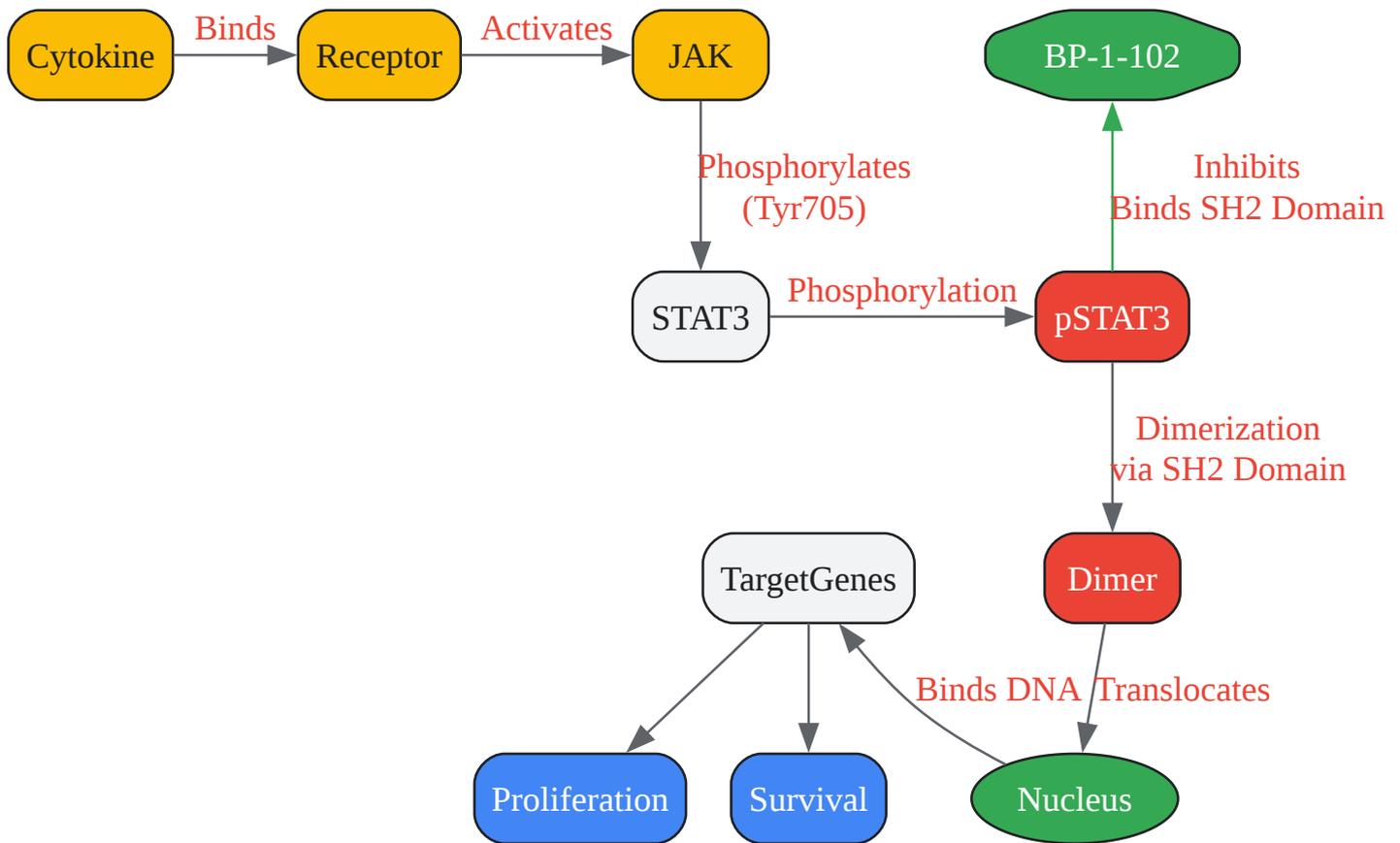
The **K_d of 504 nM** measures **BP-1-102**'s direct binding affinity to the STAT3 SH2 domain [1] [2].

- **Principle:** When a small fluorescent tracer (e.g., a phosphopeptide that mimics STAT3's natural ligand) binds to the larger STAT3 SH2 domain, its rotation slows, increasing fluorescence polarization.
- **Procedure Overview:**
 - A fixed concentration of the fluorescent tracer is mixed with the STAT3 SH2 domain protein.
 - **BP-1-102** is added at increasing concentrations, competing with the tracer for binding to the protein.
 - As **BP-1-102** displaces the tracer, the tracer rotates faster, leading to a decrease in the measured polarization value.
 - The data is fit to a binding curve, from which the dissociation constant (K_d) for **BP-1-102** is calculated.

Mechanism of Action and Signaling Pathway

BP-1-102 exerts its effects by specifically targeting the Src Homology 2 (SH2) domain of STAT3, a critical region for its activation. The following diagram illustrates this mechanism and the downstream

consequences.



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This diagram shows that by binding to the SH2 domain, **BP-1-102** prevents two critical steps: the recruitment and phosphorylation of STAT3, and the dimerization of already phosphorylated STAT3 (pSTAT3). This inhibits the entire downstream signaling cascade [4] [1] [2].

Cellular and In Vivo Efficacy

Consistent with its mechanism, **BP-1-102** demonstrates potent biological effects in preclinical models:

- **In Vitro Antitumor Effects:** Treatment with **BP-1-102** selectively inhibits the growth, survival, migration, and invasion of STAT3-dependent tumor cells. This is accompanied by the downregulation of STAT3 target genes such as **c-Myc**, **Cyclin D1**, **Bcl-xL**, and **Survivin** [1] [2]. These effects have been confirmed in various cancer types, including gastric cancer [4] and T-cell acute lymphoblastic leukemia (T-ALL) [5].

- **In Vivo Activity:** **BP-1-102** is orally bioavailable. Studies in mouse xenograft models of human breast and lung cancer show that oral or intravenous administration of **BP-1-102** (1-3 mg/kg) leads to accumulation in tumor tissue, inhibits tumor growth, and modulates STAT3 activity and target gene expression *in vivo* [1] [2].

Alternative Targeting Strategies

It is worth noting that while **BP-1-102** targets the SH2 domain, other strategies for inhibiting STAT3 exist. One prominent alternative is targeting the **DNA-Binding Domain (DBD)**, as with the probe molecule **inS3-54** [3]. This approach directly blocks the association between STAT3 and DNA, irrespective of its phosphorylation status, representing a different avenue for therapeutic intervention [6].

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